molecular formula C13H8Cl2F3NO B14035245 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol

2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B14035245
M. Wt: 322.11 g/mol
InChI Key: VQOLPJAKWKRXTC-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step might involve a substitution reaction using a dichlorophenyl halide.

    Addition of the trifluoromethyl group: This can be done using a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of pyridine are often explored for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the methanol group.

    2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxylic acid: Has a carboxylic acid group instead of methanol.

    2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-amine: Contains an amine group.

Uniqueness

The presence of the methanol group in 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol may confer unique properties, such as increased solubility in certain solvents or specific interactions with biological targets.

Properties

Molecular Formula

C13H8Cl2F3NO

Molecular Weight

322.11 g/mol

IUPAC Name

[2-(2,3-dichlorophenyl)-3-(trifluoromethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C13H8Cl2F3NO/c14-9-3-1-2-8(11(9)15)12-10(13(16,17)18)7(6-20)4-5-19-12/h1-5,20H,6H2

InChI Key

VQOLPJAKWKRXTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2C(F)(F)F)CO

Origin of Product

United States

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